

Synthesis of Tris(4-aminophenyl)amine by reduction of Tris(4-nitrophenyl)amine

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Compound of Interest

Compound Name: *Tris(4-nitrophenyl)amine*

Cat. No.: *B015934*

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Application Notes and Protocols for the Synthesis of Tris(4-aminophenyl)amine

Introduction

Tris(4-aminophenyl)amine (TAPA) is a tripodal amine that serves as a crucial building block in the synthesis of a variety of advanced materials.[1][2] Its unique C_3 -symmetric structure makes it an ideal precursor for the development of hyperbranched polymers, covalent organic frameworks (COFs), and other porous organic polymers.[2] These materials have shown significant promise in applications such as gas separation, water purification, organic electronics, and energy storage.[2] Furthermore, TAPA derivatives are explored as pharmaceutical building blocks in drug development.[1]

The most common and well-established method for synthesizing TAPA involves the reduction of its precursor, **Tris(4-nitrophenyl)amine (TNPA)**. [2] This transformation of the nitro groups to primary amines is a critical step that enables the subsequent polymerization and functionalization reactions. This document provides detailed protocols for two distinct and effective methods for the reduction of TNPA to TAPA, catering to different laboratory needs and green chemistry considerations.

Protocols

Two primary methods for the reduction of **Tris(4-nitrophenyl)amine** to Tris(4-aminophenyl)amine are detailed below: a classical catalytic hydrogenation method using palladium on carbon and hydrazine hydrate, and a green, ambient temperature method employing silver nanoparticles and sodium borohydride.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This protocol is a widely used and effective method for the reduction of aromatic nitro compounds.

Materials

- **Tris(4-nitrophenyl)amine** (TNPA)
- Dry distilled ethanol
- Palladium on activated charcoal (Pd/C, 10 wt%)
- Hydrazine hydrate solution (80%)
- Distilled water
- Round-bottom flask
- Condenser
- Heating mantle with magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure

- In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve **Tris(4-nitrophenyl)amine** (1.0 equiv) in dry distilled ethanol.[3]

- Add a catalytic amount of palladium on activated charcoal (e.g., 0.01 g for 2.0 g of TNPA).[3]
- Stir the mixture at room temperature for 1 hour.[3]
- Slowly add hydrazine hydrate solution (33.0 equiv) to the reaction mixture.[3]
- Heat the mixture to reflux and maintain for 48 hours.[3]
- Upon completion of the reaction (monitored by TLC), perform a hot filtration to remove the palladium on charcoal.[3]
- Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator.[3]
- The resulting light gray crystals of Tris(4-aminophenyl)amine are then filtered.[3]
- Rinse the crystals with distilled water and dry under vacuum.[3]

Protocol 2: Green Reduction using Silver Nanoparticles and Sodium Borohydride

This protocol offers a more environmentally friendly approach, operating at ambient temperature.[4]

Materials

- **Tris(4-nitrophenyl)amine** (TNPA) powder
- Homogeneous silver nanoparticles (AgNPs) solution
- Sodium borohydride (NaBH_4)
- Acetone
- Stirring plate
- Filtration apparatus

Procedure

- In a suitable reaction vessel, add **Tris(4-nitrophenyl)amine** powder (0.20 mmol) to a solution of silver nanoparticles (4.5 mL).[\[4\]](#)
- Add sodium borohydride (1.0 mmol) as the hydrogen donor to the mixture.[\[4\]](#)
- Stir the mixture at ambient temperature for 3 hours.[\[4\]](#)
- The resulting pale-grey-reddish-grey powder of Tris(4-aminophenyl)amine is collected by filtration.[\[4\]](#)
- The crude product can be further purified by crystallization from acetone.[\[4\]](#)
- Dry the purified product at 37°C.[\[4\]](#)

Data Presentation

The following table summarizes the quantitative data from the described protocols for the synthesis of Tris(4-aminophenyl)amine.

Parameter	Protocol 1: Pd/C and Hydrazine Hydrate	Protocol 2: AgNPs and NaBH ₄
Starting Material	Tris(4-nitrophenyl)amine	Tris(4-nitrophenyl)amine
Reducing Agent	Hydrazine hydrate	Sodium borohydride
Catalyst	Palladium on activated charcoal	Silver nanoparticles
Solvent	Ethanol	Water (from AgNPs solution)
Reaction Temperature	Reflux	Ambient temperature (25°C)
Reaction Time	48 hours	3 hours
Yield	Quantitative[3]	~98.0%[4]
Product Appearance	Light gray crystals[3]	Pale-grey-reddish-grey powder[4]
Melting Point	233-235 °C[3]	Not specified in the protocol

Characterization of Tris(4-aminophenyl)amine

The synthesized Tris(4-aminophenyl)amine can be characterized by various analytical techniques:

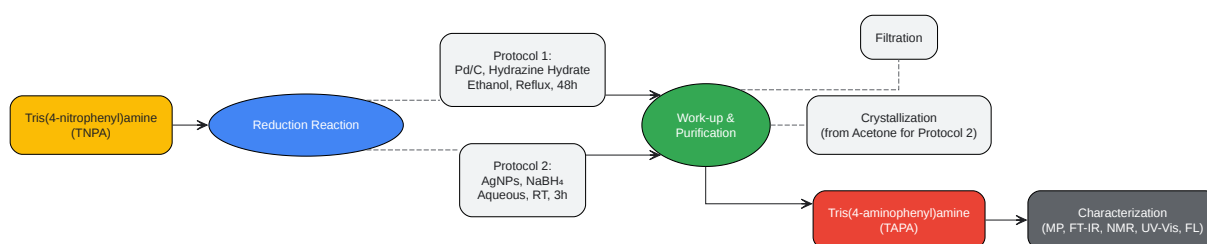
- Melting Point: The melting point of TAPA is reported to be around 230-235°C.[3]
- Appearance: It is typically a yellow or light gray crystalline solid.[3]
- Spectroscopy:
 - FT-IR: To confirm the reduction of the nitro groups and the presence of primary amine groups.
 - ¹H and ¹³C NMR: To elucidate the chemical structure.
 - UV-Visible Spectroscopy: The excitation wavelength for TAPA has been observed at 409 nm.[4]

- Fluorescence Spectroscopy: The emission wavelength for TAPA has been observed at 557 nm.[4]

Safety Precautions

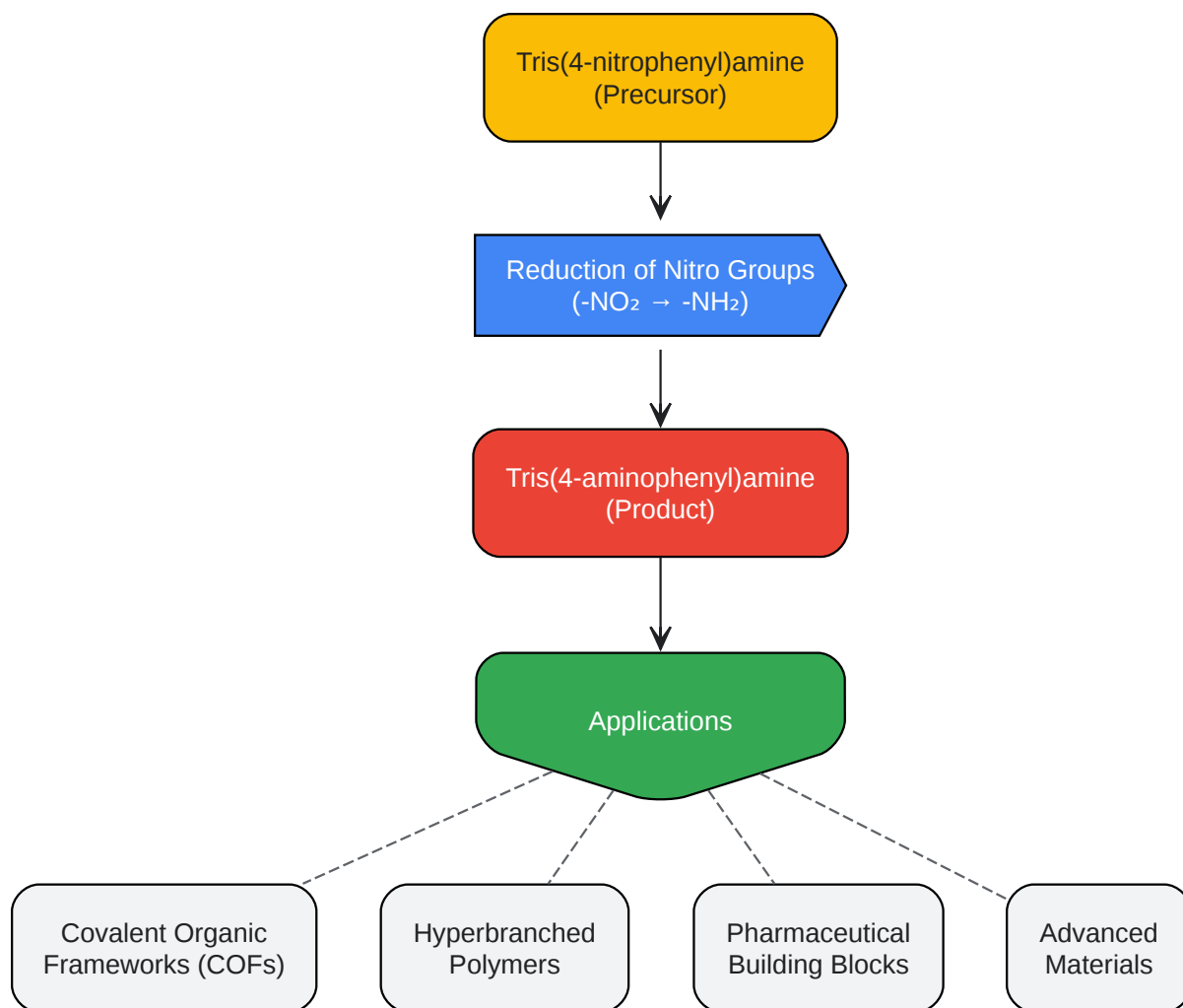
- Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Hydrazine hydrate is toxic and corrosive; handle it in a well-ventilated fume hood.
- Palladium on charcoal is flammable; avoid sources of ignition.
- Sodium borohydride is a reactive reducing agent; handle with care and avoid contact with acids and water (in the absence of a controlled reaction).
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

Diagrams



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Caption: Experimental workflow for the synthesis of TAPA.



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Caption: Synthesis and application relationship of TAPA.

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